

in vitro stability of 4-(aminomethyl)-N-methylbenzamide hydrochloride

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Compound of Interest

Compound Name:	4-(aminomethyl)-N-methylbenzamide hydrochloride
Cat. No.:	B1522125

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An In-Depth Technical Guide to the In Vitro Stability of **4-(Aminomethyl)-N-methylbenzamide Hydrochloride**

A Proposed Framework for Preclinical Stability Assessment

Disclaimer

As of January 2026, specific, publicly available in vitro stability studies for **4-(aminomethyl)-N-methylbenzamide hydrochloride** are not extensively documented in scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and known chemical liabilities of the benzamide and benzylamine functional groups.^{[1][2][3][4]} The methodologies, potential degradation pathways, and analytical procedures described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction

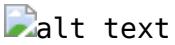
4-(Aminomethyl)-N-methylbenzamide hydrochloride is a small molecule featuring a substituted benzamide structure. The stability of such a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety, efficacy, and shelf-life.^[3] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to elucidate its potential degradation pathways

and establish the intrinsic stability of the molecule.^[3] This process is fundamental for developing and validating a stability-indicating analytical method, which is essential for the reliable quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.^{[5][6][7][8]}

This technical guide outlines a recommended scientific approach for conducting forced degradation studies on **4-(aminomethyl)-N-methylbenzamide hydrochloride**, grounded in authoritative regulatory guidelines and chemical principles.

Physicochemical Properties

A foundational understanding of the molecule's properties is paramount before commencing stability studies.

Property	Value	Source
IUPAC Name	4-(aminomethyl)-N-methylbenzamide;hydrochloride	PubChem
Molecular Formula	C ₉ H ₁₃ ClN ₂ O	PubChem
Molecular Weight	200.66 g/mol	PubChem
Canonical SMILES	CNC(=O)C1=CC=C(C=C1)CN.Cl	PubChem
Structure	 alt text	PubChem

Potential Degradation Pathways

The structure of **4-(aminomethyl)-N-methylbenzamide hydrochloride** contains two primary functional groups susceptible to degradation: the N-methylbenzamide moiety and the aminomethyl (benzylamine) moiety.

Hydrolytic Degradation

The amide bond is the most probable site for hydrolysis under both acidic and basic conditions.

[9]

- Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would cleave the amide bond to yield 4-(aminomethyl)benzoic acid and methylamine.[9]
- Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would lead to the same degradation products: 4-(aminomethyl)benzoic acid and methylamine.[10]

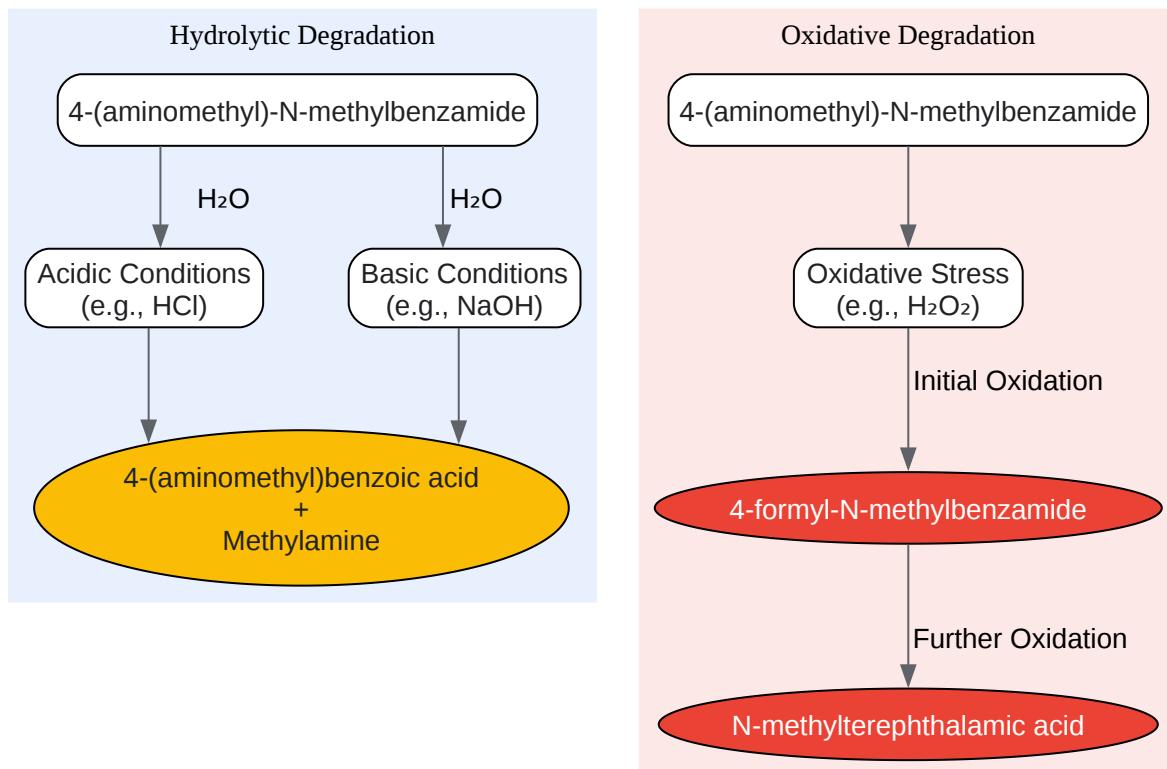
Oxidative Degradation

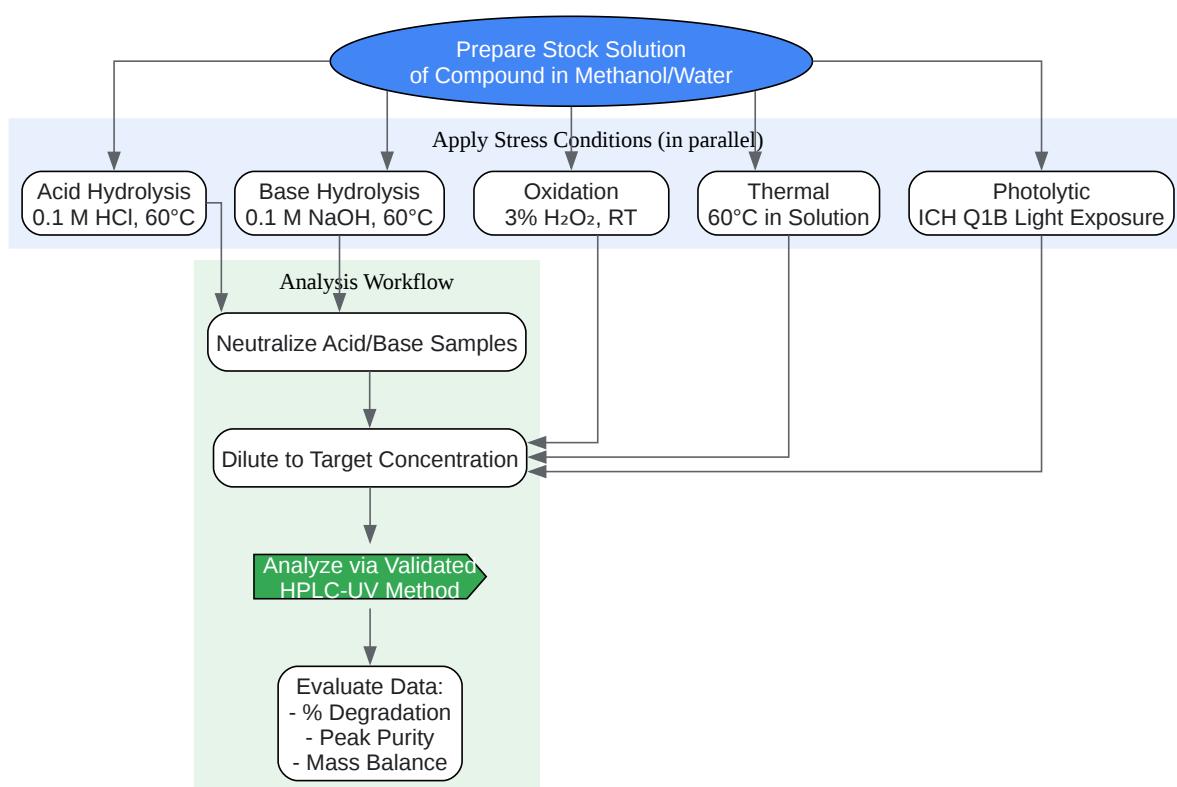
The benzylamine portion of the molecule is a likely target for oxidation. Aromatic amines are known to undergo oxidative degradation, which can be complex.[11][12][13][14]

- Oxidation of the Aminomethyl Group: The primary amine is susceptible to oxidation, potentially forming an imine intermediate, which could be further hydrolyzed to 4-formyl-N-methylbenzamide (an aldehyde) and ammonia.[15][16] The aldehyde could then be oxidized to the corresponding carboxylic acid, N-methylterephthalamic acid.

Photolytic and Thermal Degradation

- Photodegradation: Benzamide derivatives can be susceptible to photodegradation, potentially involving radical mechanisms or rearrangements.[17] The specific pathway is difficult to predict without experimental data, but could involve cleavage of the benzylic C-N bond or reactions involving the aromatic ring.
- Thermal Degradation: In the solid state or in solution, high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis and oxidation.[18][19][20][21] The presence of CO₂ can also influence the thermal degradation of amines.[18]





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